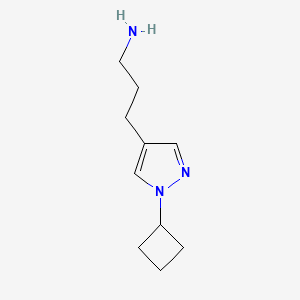

3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine

Description

Propriétés

IUPAC Name |

3-(1-cyclobutylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-6-2-3-9-7-12-13(8-9)10-4-1-5-10/h7-8,10H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSVAWUSIDEKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine, also known by its CAS number 1780672-47-0, is a compound featuring a pyrazole ring with a cyclobutyl substituent and a propan-1-amine side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiproliferative effects. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.

- Substitution with Cyclobutyl Group : Cyclobutyl halides are used in substitution reactions, often facilitated by a base.

- Attachment of the Propan-1-amine Chain : This is typically accomplished via reductive amination using the corresponding aldehyde and methylamine.

Antiproliferative Activity

Research has indicated that derivatives of pyrazole compounds, including 3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine, exhibit significant antiproliferative activity against various cancer cell lines. For example, studies on related compounds have shown moderate to potent activity against human cancer cell lines such as SGC-7901, A549, and HT-1080. The structure–activity relationship (SAR) studies suggest that modifications in the pyrazole structure can enhance potency. Notably, compounds with specific substitutions at the N-1 position of the pyrazole skeleton demonstrated improved efficacy in inhibiting tubulin polymerization, akin to the known anticancer agent combretastatin A4 (CA-4) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that various derivatives exhibit moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that some derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

The mechanism through which 3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine exerts its biological effects likely involves interaction with specific molecular targets:

- Tubulin Binding : Similar to other pyrazole derivatives, it may interfere with microtubule dynamics by binding to the colchicine site on tubulin, disrupting normal cellular processes involved in mitosis.

- Antimicrobial Targeting : The exact molecular targets for its antimicrobial activity are still under investigation but may involve disruption of bacterial cell wall synthesis or function.

Comparative Analysis

To provide further insight into its biological activity, a comparative analysis with similar compounds can be beneficial:

| Compound Name | Structure | Antiproliferative Activity | Antimicrobial Activity |

|---|---|---|---|

| Combretastatin A4 | Combretastatin | High | Moderate |

| 3-Alkyl-Pyrazoles | Alkyl-Pyrazoles | Moderate | Low |

| 3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine | Cyclobutyl-Pyrazole | Moderate to High | Moderate |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A recent study demonstrated that modified pyrazoles showed significant inhibition of cancer cell proliferation with IC50 values lower than 100 nM against A549 cells .

- Antimicrobial Efficacy Assessment : Another study reported that certain derivatives exhibited MIC values as low as 32 μg/mL against Staphylococcus aureus, indicating potential for development as therapeutic agents .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

- Cycloalkyl Substituents : Cyclobutyl derivatives (e.g., target compound) exhibit lower molecular weight and higher ring strain compared to cyclopentyl analogs (e.g., 192.28 g/mol for cyclopentyl variant). This may enhance solubility but reduce binding affinity in hydrophobic pockets .

- Electron-Withdrawing Groups : Trifluoromethyl-substituted analogs (e.g., C₁₀H₁₄F₃N₃) show improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

- Heterocycle Variations : Pyrazine-containing derivatives (e.g., OCM-31) demonstrate higher molecular weights and distinct electronic profiles, enabling hydrogen bonding with kinases like GSK-3β .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine typically involves:

- Formation of the 1-cyclobutyl-1H-pyrazole core : This step involves alkylation of pyrazole at the N1 position with cyclobutyl moieties.

- Functionalization at the 4-position of the pyrazole ring : Introduction of a propan-1-amine side chain via nucleophilic substitution or amination reactions.

- Purification and characterization : Using chromatographic techniques and spectroscopic methods to confirm structure and purity.

Preparation of 1-cyclobutyl-1H-pyrazol-4-amine Intermediate

A key intermediate, 1-cyclobutyl-1H-pyrazol-4-amine, is prepared by alkylation of pyrazol-4-amine derivatives with cyclobutyl halides under basic conditions:

-

- 4-aminopyrazole or pyrazol-4-amine derivatives

- Cyclobutyl bromide or iodide

- Base such as cesium carbonate (Cs2CO3)

- Solvent: Acetonitrile (MeCN)

- Temperature: Elevated (e.g., 80 °C)

- Time: Overnight stirring

Workup : Extraction with dichloromethane (DCM), drying over sodium sulfate, and purification by flash chromatography.

This method yields 1-cyclobutyl-1H-pyrazol-4-amine as a key building block for further elaboration.

Introduction of the Propan-1-amine Side Chain

The propan-1-amine chain is introduced onto the pyrazole ring through a multi-step process involving:

- Step 1: Bromination or halogenation of a suitable precursor to introduce a leaving group at the position where the propan-1-amine will attach.

- Step 2: Nucleophilic substitution or amination using a suitable amine source or protected amine derivatives.

An example synthetic route involves:

- Starting from 3-bromo-2-fluorobenzoic acid derivatives or related halogenated intermediates.

- Coupling with 1-cyclobutyl-1H-pyrazol-4-amine using peptide coupling reagents like HATU or COMU in dichloromethane.

- Subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to install the propan-1-amine moiety or related functional groups.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of pyrazole amine | Cyclobutyl bromide, Cs2CO3, MeCN, 80 °C, overnight | ~98 | High yield, yellow oil obtained |

| Amide coupling (pyrazole amine + acid) | HATU, DIEA, DCM, RT, 2 h | ~100 | Pink solid crude, no purification |

| Pd-catalyzed cross-coupling | RuPhos Pd G2, K3PO4, dioxane/water, 80 °C, overnight | 22-26 | Purified by chromatography |

These data indicate efficient formation of intermediates with moderate yields in the final coupling steps.

Purification and Characterization

- Purification : Flash chromatography using silica gel columns with gradient elution (hexanes/ethyl acetate or ethyl acetate/hexanes).

- Characterization :

- Mass spectrometry (LRMS, HRMS) confirming molecular ion peaks.

- Nuclear Magnetic Resonance (1H NMR) spectroscopy for structural elucidation.

- Reverse phase chromatography with MeCN/H2O gradients for final product isolation.

Summary of Key Research Findings

- The preparation of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propan-1-amine relies heavily on the availability of 1-cyclobutyl-1H-pyrazol-4-amine as a versatile intermediate.

- Alkylation of pyrazole amines with cyclobutyl halides under basic conditions is a robust method yielding high purity intermediates.

- Subsequent amide coupling and palladium-catalyzed cross-coupling reactions enable the introduction of the propan-1-amine side chain or related functionalities.

- The overall synthetic route requires careful control of reaction conditions and purification steps to achieve acceptable yields and purity.

- The methods are supported by detailed analytical data including NMR and mass spectrometry confirming the structure of intermediates and final products.

Q & A

Q. What role does the cyclobutyl group play in mitigating off-target effects in CNS applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.